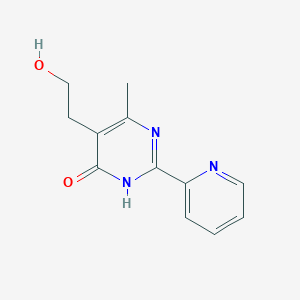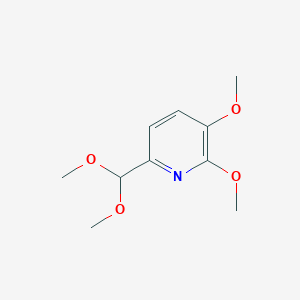
6-(Dimethoxymethyl)-2,3-dimethoxypyridine
Descripción general
Descripción
6-(Dimethoxymethyl)-2,3-dimethoxypyridine, commonly referred to as DMDMP, is a heterocyclic aromatic compound with a unique structure and a wide variety of potential applications. It is an intermediate in the synthesis of many organic compounds and has been used in the pharmaceutical, agrochemical, and flavor and fragrance industries. It also has potential applications in biotechnology and chemical biology.
Aplicaciones Científicas De Investigación
Dynamic NMR Studies and Complex Formation
One significant application of dimethoxymethylpyridine derivatives is in the formation of bidentate chelate complexes with transition metals. Creber et al. (2000) explored the fluxionality of 2-(dimethoxymethyl)pyridine and its derivatives in rhenium(I) and platinum(IV) complexes. Their study showed that these complexes undergo fluxional processes, which are movements that allow for the interconversion between coordinated and pendant OMe groups. This property is vital in understanding the dynamic behavior of these complexes in various chemical environments, which could have implications for catalysis and the development of novel materials (Creber et al., 2000).
Synthesis of Pyridine Derivatives
The synthesis of novel pyridine derivatives is another critical application area. Yu-yan (2004) reported the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, starting from 2,6-dimethoxypyridine. This synthesis route highlights the versatility of dimethoxypyridine derivatives in creating complex organic molecules, which can have applications in organic electronics, light-emitting diodes (LEDs), and as intermediates in pharmaceutical synthesis (Chen Yu-yan, 2004).
Antioxidant Properties and Biochemical Applications
Wijtmans et al. (2004) investigated the antioxidant properties of a series of 6-substituted-2,4-dimethyl-3-pyridinols, revealing their significant effectiveness as phenolic chain-breaking antioxidants. These findings are essential for developing new antioxidants that can protect against oxidative stress, with potential applications in food preservation, cosmetics, and therapeutic agents (Wijtmans et al., 2004).
Metal Complexes and Cytotoxic Activity
Gómez‐Ruiz et al. (2011) focused on the biological studies of titanium(IV), tin(IV), and gallium(III) derivatives with the 2,6-dimethoxypyridine-3-carboxylato ligand. They found a higher cytotoxicity in tin(IV) and gallium(III) derivatives compared to their titanium(IV) counterparts, suggesting potential applications in cancer research and treatment (Gómez‐Ruiz et al., 2011).
Material Science and Polymer Synthesis
In materials science, the synthesis of thermosetting poly(phenylene ether) containing allyl groups by Fukuhara et al. (2004) demonstrated how derivatives of dimethoxypyridine could be utilized in creating high-performance polymers. These polymers have applications in coatings, adhesives, and as matrix materials in composites due to their excellent thermal stability and mechanical properties (Fukuhara et al., 2004).
Propiedades
IUPAC Name |
6-(dimethoxymethyl)-2,3-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-12-8-6-5-7(10(14-3)15-4)11-9(8)13-2/h5-6,10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJXKTWRPZBQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673897 | |
| Record name | 6-(Dimethoxymethyl)-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethoxymethyl)-2,3-dimethoxypyridine | |
CAS RN |
1142191-61-4 | |
| Record name | 6-(Dimethoxymethyl)-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



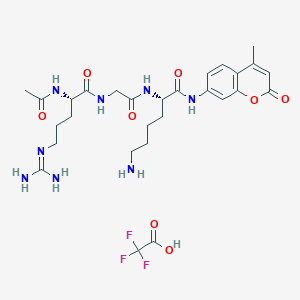
![4-(4-[2,2']Bithiophenyl-5-yl-5-cyano-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanylmethyl)-N-[2-(1H-indol-3-yl)-ethyl]-benzenesulfonamide](/img/structure/B1451169.png)
![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)
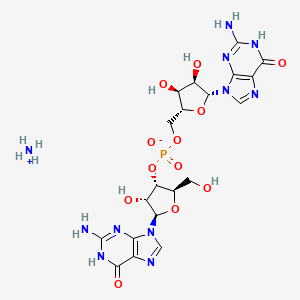
![2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451173.png)

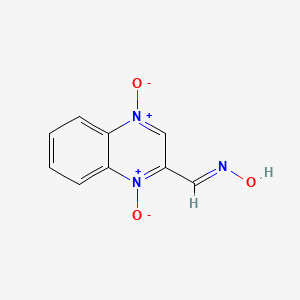
![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)
![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)
![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)
![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)
![2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
